7-Chloro-[1,2,4]triazolo[4,3-a]pyridine

c-Met kinase oncology structure-activity relationship

Select this 7-chloro regioisomer for its validated, superior performance in medicinal chemistry and agrochemical R&D. Unlike the 6-chloro, 8-chloro, or 7-bromo analogs, the 7-position chlorine substituent offers a critical balance of SNAr reactivity and stability, minimizing premature dehalogenation during cross-coupling. It serves as a key synthetic handle for diversification, enabling the synthesis of c-Met kinase inhibitors with in vivo efficacy, potent PD-1/PD-L1 inhibitors (IC₅₀ 2.7 nM) validated in Journal of Medicinal Chemistry, and herbicides outperforming commercial standards. Substitution with a non-validated regioisomer compromises SAR interpretation. Ensure your lead optimization efficiency by choosing the specific vector orientation demanded by the target's hinge region.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
Cat. No. B7968118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN2C=NN=C2C=C1Cl
InChIInChI=1S/C6H4ClN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H
InChIKeyWATNQAVAUIAPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Validated Heterocyclic Intermediate for c-Met Kinase, PD-1/PD-L1, and Herbicide Lead Optimization Programs


7-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic building block belonging to the triazolopyridine class [1]. The core [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry and agrochemicals, with documented applications as c-Met kinase inhibitors for oncology [2], PD-1/PD-L1 immune checkpoint inhibitors [3], and herbicidal agents [4]. The chlorine substituent at the 7-position serves as a synthetic handle for further functionalization and modulates electronic properties of the fused heterocyclic system [5].

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Why Scaffold Position and Halogen Identity Preclude Unqualified Substitution


Generic substitution of triazolopyridine intermediates without rigorous evaluation of substitution pattern is not scientifically valid. The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits profound positional sensitivity [1]. The 7-chloro derivative presents distinct reactivity and biological profiles compared to its 6-chloro and 8-chloro regioisomers, as well as to 7-bromo and 7-fluoro analogs [2]. Electronic differences between chloro (σₘ = 0.37), bromo (σₘ = 0.39), and fluoro (σₘ = 0.34) substituents alter the pyridine ring's electron density distribution, affecting both nucleophilic aromatic substitution reactivity and target binding interactions [3]. Furthermore, the 7-position chloro serves as a critical vector for downstream diversification in parallel medicinal chemistry campaigns [4]. Procurement decisions must be guided by specific experimental context—substituting one halogenated regioisomer for another without validation introduces uncontrolled variables that compromise SAR interpretation and lead optimization efficiency.

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Comparator-Anchored Quantitative Evidence for Scientific Selection


7-Chloro vs. 6-Chloro Regioisomers: c-Met Kinase Inhibitory Activity Differentiation

In a systematic structure-activity relationship (SAR) study of [1,2,4]triazolo[4,3-a]pyridine c-Met kinase inhibitors, compounds derived from 7-chloro-substituted intermediates demonstrated measurable differences in kinase inhibitory potency compared to 6-chloro-derived analogs [1].

c-Met kinase oncology structure-activity relationship

7-Chloro vs. 7-Bromo Substitution: Reactivity Profile for Nucleophilic Aromatic Substitution

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine exhibits a balanced reactivity profile for nucleophilic aromatic substitution (SNAr) compared to its 7-bromo analog . The C-Cl bond at the 7-position provides sufficient activation for SNAr while offering greater stability under basic and reductive conditions than the more labile C-Br bond [1].

medicinal chemistry synthetic methodology cross-coupling

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine as Privileged Intermediate in PD-1/PD-L1 Inhibitor Development

Structure-activity relationship studies from a Journal of Medicinal Chemistry publication demonstrated that the [1,2,4]triazolo[4,3-a]pyridine scaffold with 7-position substitution serves as an effective core for potent PD-1/PD-L1 interaction inhibitors [1]. Compounds incorporating the 7-substituted triazolopyridine core achieved low nanomolar inhibitory activity in HTRF assays measuring PD-1/PD-L1 binding disruption.

immuno-oncology PD-1/PD-L1 immune checkpoint

Herbicidal Activity: 7-Chloro-Triazolopyridine vs. Commercial Standards

A 2015 study in Pest Management Science evaluated [1,2,4]triazolo[4,3-a]pyridine derivatives containing 7-position substitution against six weed species and compared efficacy to commercial herbicide standards [1].

agrochemical herbicide crop protection

Patent Landscape: 7-Substituted Triazolopyridines as c-Met and p38 MAPK Inhibitors

Patent analysis reveals that 7-substituted [1,2,4]triazolo[4,3-a]pyridines, including 7-chloro derivatives, are specifically claimed in multiple therapeutic patent families, indicating their recognized value as privileged intermediates [1][2][3].

intellectual property c-Met p38 MAPK inflammatory disease

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine vs. Parent Scaffold: Solubility and Formulation Considerations

The introduction of chlorine at the 7-position alters key physicochemical parameters relative to the unsubstituted [1,2,4]triazolo[4,3-a]pyridine parent scaffold, with implications for aqueous solubility and formulation development [1][2].

physicochemical properties formulation drug-like properties

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Validated Application Scenarios Based on Quantitative Evidence


c-Met Kinase Inhibitor Lead Optimization in Oncology Drug Discovery

Medicinal chemistry teams pursuing c-Met kinase inhibitors for gastric and non-small cell lung cancers should prioritize 7-chloro-[1,2,4]triazolo[4,3-a]pyridine as a core intermediate. The 7-substitution pattern provides optimal vector orientation for hinge region binding, as demonstrated by SAR studies showing that this regioisomer yields favorable kinase inhibitory profiles [1]. The chloro substituent offers a balance of SNAr reactivity and stability under cross-coupling conditions, enabling efficient parallel synthesis of analog libraries. Furthermore, compounds incorporating this core have demonstrated in vivo efficacy in MKN-45 gastric and NCI-H1993 lung xenograft models [1].

Immuno-Oncology: PD-1/PD-L1 Small Molecule Inhibitor Development

Research groups developing small molecule PD-1/PD-L1 interaction inhibitors should employ 7-chloro-[1,2,4]triazolo[4,3-a]pyridine as a validated starting scaffold. Derivatives synthesized from this intermediate have achieved IC₅₀ values as low as 2.7 nM in HTRF PD-1/PD-L1 binding assays—representing >50-fold enhancement over unsubstituted triazolopyridine cores [2]. The 7-chloro handle facilitates installation of diverse pharmacophores that engage the PD-L1 dimerization interface. This scaffold class has been validated in the Journal of Medicinal Chemistry for immuno-oncology applications [2].

Agrochemical Lead Discovery: Novel Post-Emergence Herbicides

Agrochemical R&D teams seeking next-generation post-emergence herbicides should consider 7-chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives for lead optimization. Compounds derived from this scaffold have demonstrated herbicidal efficacy exceeding commercial standards quinclorac and atrazine by 10-20% at equivalent application rates of 150 g/ha against both monocot weeds (Echinochloa crusgalli, Digitaria sanguinalis) and dicot weeds (Amaranthus retroflexus) [3]. The 3D-QSAR models developed for this compound class provide predictive frameworks for rational lead optimization [3].

Parallel Medicinal Chemistry Library Synthesis via SNAr Diversification

Medicinal chemistry teams conducting parallel library synthesis should select 7-chloro-[1,2,4]triazolo[4,3-a]pyridine as a privileged scaffold for SNAr-based diversification. The 7-position chloro substituent provides sufficient activation for nucleophilic aromatic substitution with primary and secondary amines under mild conditions (DMF, 80-100°C) while maintaining greater stability than the corresponding 7-bromo analog, which exhibits ~15% premature dehalogenation under Pd-catalyzed reductive conditions [4]. This balance of reactivity and stability enables efficient parallel synthesis workflows with minimal side-product formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.